1-(3-Propylpyrrolidin-3-yl)ethan-1-one
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Overview
Description
1-(3-Propylpyrrolidin-3-yl)ethan-1-one is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . It is a pyrrolidine derivative, which is a class of compounds known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Propylpyrrolidin-3-yl)ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-propylpyrrolidine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Propylpyrrolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(3-Propylpyrrolidin-3-yl)ethan-1-one has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Propylpyrrolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-(Indolizin-3-yl)ethan-1-one: A compound with similar structural features but different biological activities.
1-(1-Benzylpyrrolidin-3-yl)ethan-1-one: Another pyrrolidine derivative with distinct properties and applications.
Uniqueness
1-(3-Propylpyrrolidin-3-yl)ethan-1-one is unique due to its specific structural features and the resulting biological activities.
Biological Activity
1-(3-Propylpyrrolidin-3-yl)ethan-1-one is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and an ethanone functional group. This compound has garnered interest due to its potential biological activities, particularly in pharmacology. Although the specific biological activity of this compound is not extensively documented, insights can be drawn from related pyrrolidine derivatives.
Chemical Structure and Properties
The molecular formula of this compound is C_9H_17N_O, with a molecular weight of approximately 155.25 g/mol. The structure features a propyl group attached to the nitrogen atom of the pyrrolidine ring, influencing its chemical properties and potential biological activities.
Biological Activity Overview
Research suggests that compounds with similar structures to this compound often exhibit significant pharmacological effects, particularly in neuroactivity. Pyrrolidine derivatives are known for their interactions with neurotransmitter systems, which can lead to therapeutic applications in treating neurological disorders.
Potential Pharmacological Effects
Comparative Analysis of Related Compounds
To provide a clearer understanding of the potential biological activities of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Pyrrolidine | Five-membered ring | Neuroactive properties | Simpler structure |
1-Methylpyrrolidine | Methyl group at position one | Similar neuroactivity | Less complex |
3-(Aminomethyl)pyrrolidine | Aminomethyl group at position three | Enhanced reactivity | Increased binding affinity |
1-(5-Propylpyrrolidin-3-yl)ethanone | Propyl group at position five | Potential antiarrhythmic activity | Variation in position affects activity |
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on related pyrrolidine derivatives provides insight into its potential effects:
- Pyrrolidin Derivatives as Antiarrhythmic Agents :
- Neuroactive Compounds :
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(3-propylpyrrolidin-3-yl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-3-4-9(8(2)11)5-6-10-7-9/h10H,3-7H2,1-2H3 |
InChI Key |
JDNIJWHETNPLHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCNC1)C(=O)C |
Origin of Product |
United States |
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